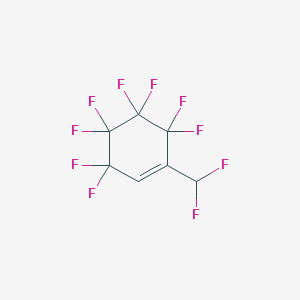
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms within their molecular structure, often leading to unique chemical and physical properties. The compound’s structure includes chlorine, ethoxy groups, and a disilane backbone, making it a versatile molecule for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane typically involves the reaction of chlorosilanes with ethoxy-containing reagents under controlled conditions. One common method involves the reaction of 5-chlorosilane with tetraethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Acids or Bases: For hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Silanes: From substitution reactions.
Silanols: From hydrolysis reactions.
Oxidized or Reduced Silanes: From oxidation and reduction reactions.
Applications De Recherche Scientifique
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,6,6-Tetraethoxy-5-methyl-3,7-dioxa-4,6-disilanonane
- 4,4,6,6-Tetramethyl-3,7-dioxa-4,6-disilanonane
- 5-Bromo-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane
Uniqueness
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The ethoxy groups provide solubility and reactivity, while the disilane backbone offers structural stability. These features make it a valuable compound for various applications in research and industry.
Propriétés
| 112667-59-1 | |
Formule moléculaire |
C13H31ClO6Si2 |
Poids moléculaire |
375.00 g/mol |
Nom IUPAC |
[chloro(triethoxysilyl)methyl]-triethoxysilane |
InChI |
InChI=1S/C13H31ClO6Si2/c1-7-15-21(16-8-2,17-9-3)13(14)22(18-10-4,19-11-5)20-12-6/h13H,7-12H2,1-6H3 |
Clé InChI |
OMLOKCRTJYFQSE-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C([Si](OCC)(OCC)OCC)Cl)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/no-structure.png)


![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)


![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
